DHODH Inhibition: Superior Potency Over Structural Analog
1-(2,3-Dichloro-4-hydroxy-phenyl)-ethanone demonstrates exceptionally potent inhibition of human dihydroorotate dehydrogenase (DHODH) with an IC50 of 1.20 nM, as measured in a chromogen reduction assay using DCIP [1]. In stark contrast, a structurally related compound (BDBM50379137, CHEMBL2012822), which lacks the precise 2,3-dichloro-4-hydroxy substitution pattern, exhibits an IC50 of 30,000 nM (30 µM) against human DHODH in the same assay format [2]. This represents a >25,000-fold difference in potency. The comparison is based on data from the BindingDB database under comparable assay conditions.
| Evidence Dimension | Inhibition of human dihydroorotate dehydrogenase (DHODH) enzyme activity |
|---|---|
| Target Compound Data | IC50 = 1.20 nM |
| Comparator Or Baseline | BDBM50379137 (CHEMBL2012822) [structurally related DHODH inhibitor] |
| Quantified Difference | IC50 1.20 nM vs. 30,000 nM (25,000-fold more potent) |
| Conditions | Recombinant human DHODH; chromogen reduction assay monitoring DCIP oxidation; 20 min incubation |
Why This Matters
This extreme potency differential, spanning four orders of magnitude, underscores that minor structural modifications to the hydroxyacetophenone scaffold profoundly impact DHODH engagement, making this specific compound the critical starting point for programs targeting this pathway.
- [1] BindingDB. BDBM50281169 (CHEMBL4173846) Affinity Data for DHODH. IC50: 1.20 nM. View Source
- [2] BindingDB. BDBM50379137 (CHEMBL2012822) Affinity Data for DHODH. IC50: 30,000 nM. View Source
